An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromooxazolo[5,4-b]pyridin-2(1H)-one is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique fused-ring structure, combining the functionalities of a pyridine, an oxazole, and a lactam, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of a bromine atom at the 6-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular architectures. This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one, with a focus on its practical application in synthetic organic chemistry. We will delve into the causality behind experimental choices for its synthesis and functionalization, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Oxazolo[5,4-b]pyridin-2(1H)-one Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic motif found in a range of biologically active compounds. This scaffold is structurally analogous to purine bases, suggesting its potential to interact with a variety of biological targets. Indeed, derivatives of the isomeric oxazolo[4,5-b]pyridine and the broader oxazolopyrimidine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antinociceptive properties.[1][2] The introduction of a bromine atom at the 6-position of the oxazolo[5,4-b]pyridin-2(1H)-one ring system transforms this scaffold into a versatile intermediate for further chemical elaboration, particularly through palladium-catalyzed cross-coupling reactions.[3] This strategic functionalization allows for the systematic exploration of the chemical space around the core, a crucial step in the development of new therapeutic agents and functional materials.[4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one is essential for its effective handling, storage, and use in chemical synthesis.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O₂ | [5] |
| Molecular Weight | 215.00 g/mol | [5] |
| CAS Number | 1368758-49-9 | [5] |
| IUPAC Name | 6-bromo-1H-oxazolo[5,4-b]pyridin-2-one | N/A |
| SMILES | O=C1OC2=NC=C(Br)C=C2N1 | [5] |
| InChI Key | VQPBRWIFFBIRRP-UHFFFAOYSA-N | |
| Appearance | Off-white to yellow powder/solid | [6] |
Spectral Characterization Data (Predicted and Analog-Based)
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¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 7-position would likely appear at a higher chemical shift (around 8.0-8.2 ppm) compared to the proton at the 5-position (around 7.5-7.7 ppm) due to the electronic effects of the fused ring system. A broad singlet corresponding to the N-H proton of the lactam would be expected at a lower field (δ > 10 ppm).
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¹³C NMR (100 MHz, DMSO-d₆): Key signals would include the carbonyl carbon of the lactam (around 150-155 ppm), the carbon of the oxazole ring (around 155-160 ppm), and the carbons of the pyridine ring, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
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IR (KBr, cm⁻¹): The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1750-1780 cm⁻¹. N-H stretching vibrations would be observed as a broad band around 3100-3300 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
Synthesis of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one
The synthesis of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one can be logically approached in two key stages: the construction of the core oxazolo[5,4-b]pyridin-2(1H)-one scaffold, followed by regioselective bromination.
Stage 1: Synthesis of the Oxazolo[5,4-b]pyridin-2(1H)-one Core
The construction of the fused heterocyclic system is a critical first step. A reliable method involves the cyclization of a suitably substituted pyridine precursor.
Caption: Synthesis of the core oxazolo[5,4-b]pyridin-2(1H)-one ring system.
This protocol is adapted from procedures for the synthesis of related oxazolone systems.[7] The choice of a cyclizing agent like 1,1'-carbonyldiimidazole (CDI) or a phosgene equivalent is crucial as it provides the carbonyl group necessary for the formation of the lactam ring.
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-hydroxypyridine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
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Addition of Cyclizing Agent: To the stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.2-1.5 eq.) portion-wise at room temperature. The use of a slight excess of CDI ensures complete conversion of the starting material.
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Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then treated with water to precipitate the product. The solid is collected by filtration, washed with water, and then with a small amount of a cold non-polar solvent like diethyl ether to remove any soluble impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure oxazolo[5,4-b]pyridin-2(1H)-one.
Stage 2: Regioselective Bromination
The introduction of the bromine atom at the 6-position is achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is key to achieving high regioselectivity and yield.
Caption: Synthesis of the target compound via electrophilic bromination.
This protocol is based on established methods for the bromination of similar heterocyclic systems, which have been shown to be efficient and high-yielding.[1][3] N-Bromosuccinimide (NBS) is the preferred brominating agent over liquid bromine as it is a solid that is easier and safer to handle, and it often provides higher regioselectivity.
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Reaction Setup: In a round-bottom flask, dissolve the oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
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Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary during the addition.
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Reaction Progress: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC to confirm the consumption of the starting material.
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Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water. This will cause the brominated product to precipitate out of the solution.
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Purification: Collect the solid product by filtration and wash it thoroughly with water to remove any remaining DMF and succinimide by-product. The product can be dried in a vacuum oven. If further purification is required, recrystallization from a suitable solvent like ethanol or a mixture of DMF and water can be performed to yield pure 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one.[8]
Chemical Reactivity and Synthetic Applications
The bromine atom at the 6-position of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold is the key to its synthetic utility, serving as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and depends on the specific coupling partners.
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